molecular formula C13H18BrN3O2 B10841627 2-Bromo-N-(3-morpholinopropyl)nicotinamide

2-Bromo-N-(3-morpholinopropyl)nicotinamide

Cat. No. B10841627
M. Wt: 328.20 g/mol
InChI Key: ZMORGFKKKAMCBI-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-morpholinopropyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides. It is characterized by the presence of a bromine atom at the second position of the nicotinamide ring and a morpholinopropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3-morpholinopropyl)nicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-morpholinopropyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-N-(3-morpholinopropyl)nicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3-morpholinopropyl)nicotinamide involves its interaction with molecular targets such as monoamine oxidase B (MAO-B). By inhibiting this enzyme, the compound can modulate the levels of neurotransmitters in the brain, potentially alleviating symptoms of neurological disorders. The inhibition of MAO-B is achieved through the binding of the compound to the active site of the enzyme, preventing the oxidation of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholinoethyl)nicotinamide
  • N-(3-morpholinopropyl)nicotinamide derivatives
  • 2-Bromo-N-(2-morpholinoethyl)nicotinamide

Uniqueness

2-Bromo-N-(3-morpholinopropyl)nicotinamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The morpholinopropyl group also imparts specific pharmacokinetic properties, making it distinct from other nicotinamide derivatives .

properties

Molecular Formula

C13H18BrN3O2

Molecular Weight

328.20 g/mol

IUPAC Name

2-bromo-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H18BrN3O2/c14-12-11(3-1-4-15-12)13(18)16-5-2-6-17-7-9-19-10-8-17/h1,3-4H,2,5-10H2,(H,16,18)

InChI Key

ZMORGFKKKAMCBI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C(N=CC=C2)Br

Origin of Product

United States

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